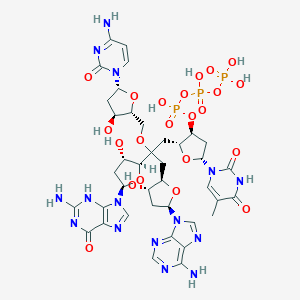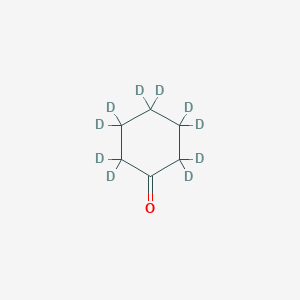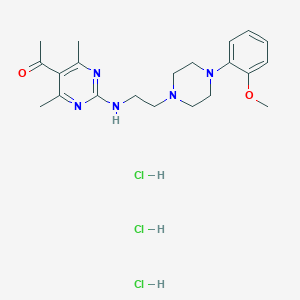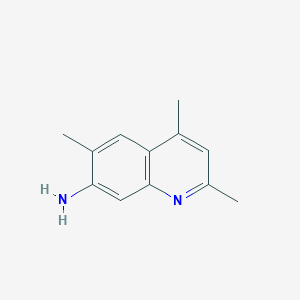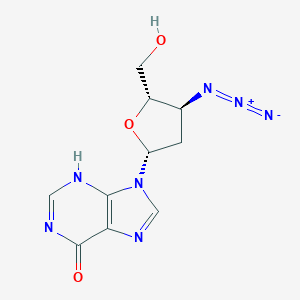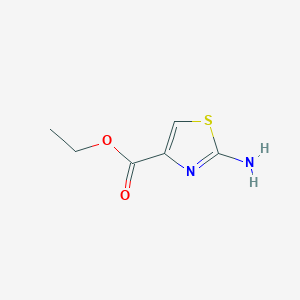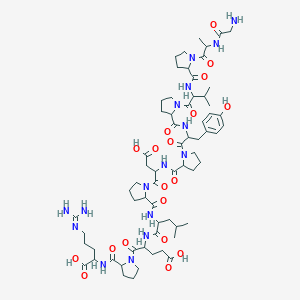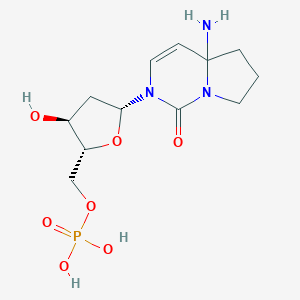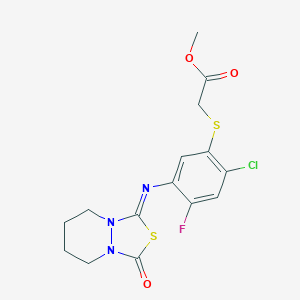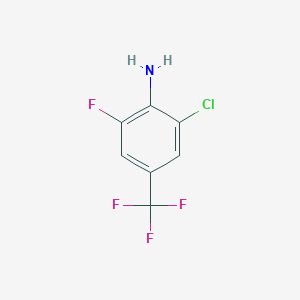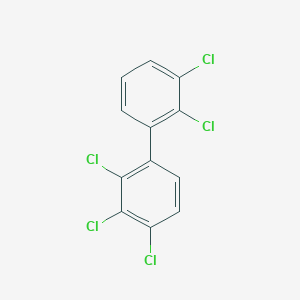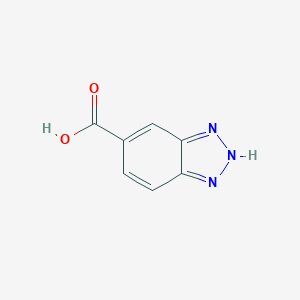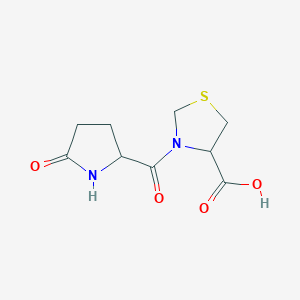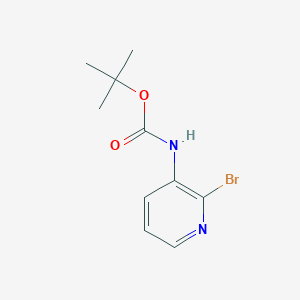
IronSULFUR CLUSTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-sulfur clusters (ISCs) are essential cofactors found in proteins that play critical roles in various biological processes, including electron transfer, enzymatic catalysis, DNA synthesis, and gene regulation. These clusters consist of iron and sulfur atoms that are coordinated by cysteine residues in proteins. The unique electronic properties of these clusters enable them to function as electron carriers and catalytic centers in many biochemical reactions.
Applications De Recherche Scientifique
Quantum Mechanics of Iron-Sulfur Clusters : Iron-sulfur clusters are pivotal in biological processes such as electron transfer and catalysis. A quantum calculation of electronic levels of [2Fe-2S] and [4Fe-4S] clusters reveals limitations in traditional models, demonstrating a higher state density than previously thought, which explains their widespread catalytic roles in nature (Sharma et al., 2014).
Diverse Structures and Functions : Iron-sulfur proteins, found in all life forms, perform multiple functions beyond electron transfer, such as catalysis and gene regulation. Their oxidation states and modular nature allow them to be involved in diverse biochemical processes (Beinert et al., 1997).
Formation in Bacteria : The assembly and insertion of iron-sulfur clusters in bacteria is complex, involving the handling of cellular toxicity of iron and sulfur. This highlights the intricate biological processes necessary for their formation and function (Frazzon & Dean, 2003).
Sensors of Environmental Conditions : Iron-sulfur clusters in transcriptional regulators act as sensors for environmental conditions, such as oxygen and nitric oxide levels. This function is made possible by their redox and coordination properties (Crack et al., 2014).
Structural Conversions : Iron-sulfur clusters in both synthetic and protein-bound forms undergo structural conversions, playing a central role in conversion chemistry. These conversions highlight the dynamic nature of these clusters (Holm & Lo, 2016).
Role in Cellular Processes : Iron-sulfur clusters are essential for various cellular processes, including electron transport, substrate binding, and gene regulation. Their biosynthesis involves complex systems that are unified by certain key components (Johnson et al., 2005).
Biosensors of Oxidants and Iron : Certain proteins containing iron-sulfur clusters function as biosensors, detecting levels of oxygen and iron. This function is crucial for cellular responses to environmental changes (Rouault & Klausner, 1996).
Electronic and Magnetic Properties : The electronic and magnetic properties of iron-sulfur clusters, vital in biochemistry, are studied using spectroscopic methods. These studies help understand their role in electron transfer and catalysis (Mouesca & Lamotte, 1998).
Assembly Pathways in Bacteria : Bacteria have multiple pathways for iron-sulfur cluster assembly, each serving different roles, such as stress response and enzyme-specific assembly. Understanding these pathways enhances our knowledge of cellular iron metabolism (Ayala-Castro et al., 2008).
Propriétés
Numéro CAS |
123919-08-4 |
|---|---|
Nom du produit |
IronSULFUR CLUSTER |
Formule moléculaire |
Fe4H4S4-4 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clé InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canonique |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonymes |
.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(tetrahydro-2H-pyran-2-yl)methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



